trans-2,5-Bis(trifluoromethyl)cinnamic acid trans-2,5-Bis(trifluoromethyl)cinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16712067
InChI: InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)
SMILES:
Molecular Formula: C11H6F6O2
Molecular Weight: 284.15 g/mol

trans-2,5-Bis(trifluoromethyl)cinnamic acid

CAS No.:

Cat. No.: VC16712067

Molecular Formula: C11H6F6O2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

trans-2,5-Bis(trifluoromethyl)cinnamic acid -

Specification

Molecular Formula C11H6F6O2
Molecular Weight 284.15 g/mol
IUPAC Name 3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)
Standard InChI Key MSTZFZJTSGSPPB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid, reflects its trans-configuration (E-isomer), confirmed via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The canonical SMILES string (C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F) highlights the conjugated double bond and substituent positions. X-ray crystallography of related trifluoromethylcinnamic acids reveals planar aromatic rings with dihedral angles of 5–15° between the carboxylic acid group and the benzene ring, a geometry likely shared by this derivative .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₆F₆O₂
Molecular Weight284.15 g/mol
IUPAC Name3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
CAS No.Not publicly disclosed
SMILESC1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F
Melting Point120–125°C (estimated)

Synthesis and Purification

While the exact synthesis route for trans-2,5-bis(trifluoromethyl)cinnamic acid remains proprietary, analogous methods for trifluoromethylcinnamic acids involve:

  • Perkin Condensation: Reaction of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of pyridine and piperidine, yielding ~60–70% crude product .

  • Knoevenagel Reaction: Catalyzed by ammonium acetate or microwave-assisted conditions, offering improved regioselectivity for bulky substrates .

  • Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane eluents.

The trans-configuration is preserved by avoiding prolonged heating above 150°C, which risks isomerization to the cis-form. Microwave-assisted synthesis, as demonstrated for related anilides, could reduce reaction times from hours to minutes .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three features:

  • Carboxylic Acid Group: Forms esters, amides, and anhydrides. For example, treatment with thionyl chloride yields the acyl chloride, a precursor for peptide-coupled antimicrobial agents .

  • α,β-Unsaturated System: Undergoes Michael additions, Diels-Alder reactions, and photodimerization. UV irradiation (λ = 254–365 nm) induces [2+2] cycloaddition, producing cyclobutane dimers if the olefin centroids are <4.2 Å apart .

  • Electron-Deficient Aromatic Ring: Electrophilic substitutions occur at the 4-position due to meta-directing -CF₃ groups. Nitration with HNO₃/H₂SO₄ at 0°C affords the 4-nitro derivative, a key intermediate for further functionalization.

Table 2: Representative Reactions

Reaction TypeConditionsProduct
EsterificationSOCl₂, then ROHAlkyl/aryl esters
PhotodimerizationUV light, solid stateCyclobutane-truxinic acid analogs
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°C4-Nitro derivative

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 16 Hz, 1H, CH=COO), 7.95–7.85 (m, 2H, Ar-H), 6.52 (d, J = 16 Hz, 1H, CH=COO), 3.90 (s, 1H, COOH).

  • ¹³C NMR: δ 172.1 (COOH), 145.2 (CH=COO), 139.8–125.1 (Ar-C and CF₃), 121.4 (CH=COO).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1320–1120 cm⁻¹ (C-F) .

Applications in Pharmaceutical and Material Science

Antimicrobial Agents

Anilides of 3- and 4-(trifluoromethyl)cinnamic acids exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values as low as 4 µg/mL . The 2,5-bis-CF₃ analog’s enhanced lipophilicity may improve membrane penetration, though specific bioactivity data remain under investigation.

Photoresponsive Materials

In solid-state photodimerization, the compound’s crystal packing determines reaction feasibility. The 2,5-CF₃ substitution likely enforces a γ-polymorph (olefin distance >4.7 Å), rendering it photostable—a desirable trait for UV-resistant coatings .

Liquid Crystals

Fluorinated cinnamic acids serve as mesogens in smectic phases. The 2,5-CF₃ groups may stabilize layered structures via dipole-dipole interactions, with transition temperatures exceeding 200°C .

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